3-(1-Naphthyl)-D-alanine

Overview

Description

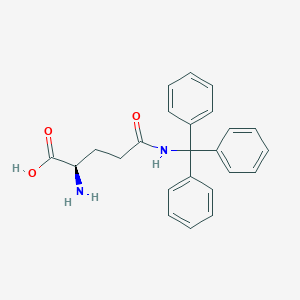

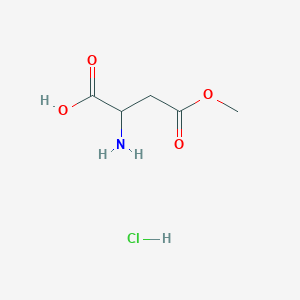

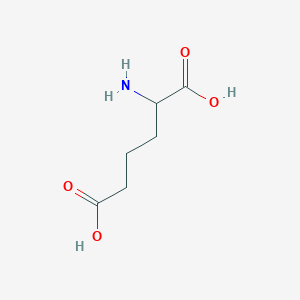

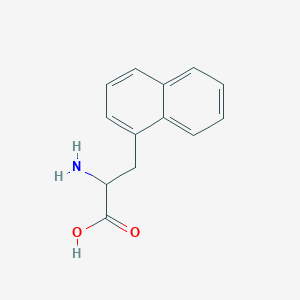

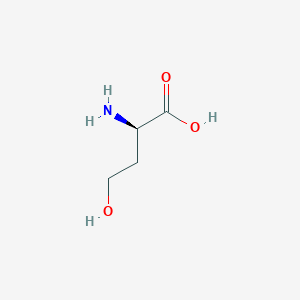

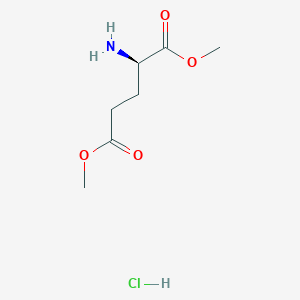

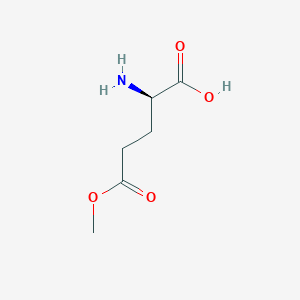

“3-(1-Naphthyl)-D-alanine” is a complex organic compound. It likely contains a naphthyl group, which is a two-ring aromatic hydrocarbon, attached to an alanine, which is a simple non-polar amino acid .

Synthesis Analysis

While specific synthesis methods for “3-(1-Naphthyl)-D-alanine” are not available, similar compounds have been synthesized using various methods. For instance, 3-naphthyl pyrazole derivatives have been synthesized using hybrid scaffold techniques . Another study reported the green synthesis of 3-(1-naphthyl) coumarins using dual-frequency ultrasonication .

Molecular Structure Analysis

The molecular structure of “3-(1-Naphthyl)-D-alanine” would likely be complex due to the presence of the naphthyl group and the alanine amino acid. A similar compound, 3-(1-Naphthyl)propanal, has a molecular formula of C13H12O .

Scientific Research Applications

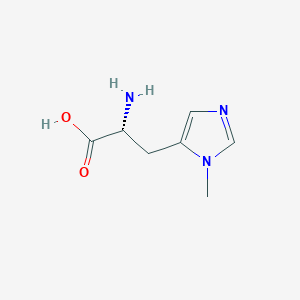

Synthesis of Cholecystokinin Analogues : 3-(1-Naphthyl)-D-alanine derivatives have been used in the synthesis of cholecystokinin analogues, showing full agonist behaviors with reduced potencies in rat pancreatic acini and guinea pig brain membranes (Rodriguez et al., 1991).

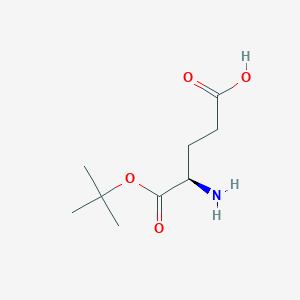

Enzyme-Catalyzed Reactions for Unnatural Amino Acids : It has been used in deracemization processes, a crucial step in producing enantiomerically pure isomers of synthetic α-amino acids, essential for modern drug discovery (D’Arrigo & Tessaro, 2012).

Expansion of Genetic Code in E. Coli : 3-(1-Naphthyl)-D-alanine has been incorporated into proteins in Escherichia coli, demonstrating the potential expansion of the genetic code to include amino acids beyond the common 20 (Wang, Brock & Schultz, 2002).

High Specific Activity Labeling in Peptide Synthesis : It has been used in the synthesis of high specific activity specifically labeled tritiated peptides (Parnes & Shelton, 1984).

Cyclometalation in Complex Synthesis : The compound has been involved in the cyclometalation of complexes containing primary arylalkylamines of biological and pharmaceutical significance (Vicente et al., 2009).

Computational Chemical Studies : It has been studied in computational chemical research, particularly for chiral stationary phase models (Topiol & Sabio, 1989).

Microbiological Activity Studies : Its derivatives have been synthesized and studied for their growth inhibition effects on various microorganisms (McCord et al., 1976).

Chemo-Enzymatic Synthesis : It has been synthesized using hyper-thermostable aminotransferase from Thermococcus profundus, demonstrating its application in enzyme-based synthesis processes (Hanzawa et al., 2001).

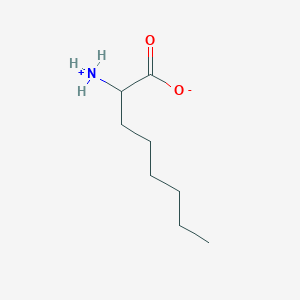

Catalysis in Organic Synthesis : 3-(1-Naphthyl)-D-alanine has been used as a catalyst in various organic synthesis reactions, such as enantioselective synthesis of alpha-alkyl-alanines (Jew et al., 2003).

Catalytic Enantioselective Reactions : It has been employed as a catalyst in enantioselective 1,3-dipolar cycloaddition reactions (Sakakura et al., 2010).

Safety and Hazards

Future Directions

Future research could focus on the synthesis, characterization, and application of “3-(1-Naphthyl)-D-alanine” and similar compounds. For instance, one study suggested that 1-(1-naphthyl)-3,5-bis(2-naphthyl)benzene, which has a low melting point and glass transition temperature, could be a candidate for future studies of molecular dynamics of glassy materials .

Mechanism of Action

Target of Action

It is known that similar compounds interact with periplasmic oligopeptide-binding proteins and pol polyproteins . These proteins play crucial roles in various biological processes, including peptide transport and viral replication, respectively .

Biochemical Pathways

Similar compounds have been found to influence pathways related to the degradation of naphthalene and substituted naphthalenes . These pathways are crucial for the metabolism of certain organic compounds and have significant implications for environmental bioremediation .

Pharmacokinetics

They also tend to accumulate in lipid-rich tissues .

Result of Action

Similar compounds have been found to decrease the production of nitric oxide (no) and reactive oxygen species (ros) in certain cell types . They also significantly decrease the mRNA levels of pro-inflammatory cytokines and the mRNA and protein levels of pro-inflammatory enzymes .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-(1-Naphthyl)-D-alanine. For instance, nitrate (NO3−-N) and temperature were found to be the most critical environmental factors affecting the action of similar compounds . Dissolved oxygen (DO) was also found to significantly affect all taxa in certain conditions .

properties

IUPAC Name |

(2R)-2-amino-3-naphthalen-1-ylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2/c14-12(13(15)16)8-10-6-3-5-9-4-1-2-7-11(9)10/h1-7,12H,8,14H2,(H,15,16)/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFYAYGJCPXRNBL-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=CC=C2C[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1-Naphthyl)-D-alanine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the incorporation of 3-(1-Naphthyl)-D-alanine (d-1-Nal) into opioid peptides impact their activity?

A: Research indicates that incorporating d-1-Nal into opioid peptides can significantly alter their activity profiles, leading to either agonists or antagonists depending on the peptide sequence and the position of substitution. For instance, [d-1-Nal(3)]Morphiceptin, where d-1-Nal replaces the third amino acid in Morphiceptin, exhibits potent agonist activity, even surpassing the potency of the standard μ-opioid agonist DAMGO in stimulating G-protein activation. [] Conversely, when d-1-Nal is incorporated into position 4 of endomorphin-1 and endomorphin-2 analogs, it can contribute to antagonist properties. [] This highlights the crucial role of the aromatic ring's topographical location in determining the functional outcome.

Q2: Can you provide examples of potent and selective μ-opioid receptor antagonists incorporating 3-(1-Naphthyl)-D-alanine?

A: Yes, research has led to the development of Antanal-1 and Antanal-2, two highly potent and selective μ-opioid receptor antagonists. [, ] These compounds are based on the endomorphin structure, with two key modifications: * Position 1: The naturally occurring Tyrosine (Tyr) is replaced with 2,6-dimethyltyrosine (Dmt) * Position 4: 3-(2-Naphthyl)-D-alanine (d-2-Nal) is incorporated These structural modifications, particularly the incorporation of d-2-Nal, contribute significantly to their antagonist activity.

Q3: How does the incorporation of 3-(1-Naphthyl)-D-alanine (d-1-Nal) influence the conformational properties of peptides?

A: Studies using ascidiacyclamide analogues demonstrate that incorporating d-1-Nal can induce a shift towards an open structure in solution. [] This effect is particularly pronounced with d-1-Nal compared to its isomer, d-2-Nal, or d-phenylalanine. This conformational change, driven by the specific stereochemistry and steric effects of d-1-Nal, can influence the peptide's interactions with biological targets and contribute to its biological activity.

Q4: What are the implications of studying the inclusion behavior of 3-(1-Naphthyl)-D-alanine Hydrochloride with β-Cyclodextrin?

A: Research exploring the inclusion complex formation between 3-(1-Naphthyl)-D-alanine Hydrochloride and β-Cyclodextrin provides valuable insights into potential drug delivery strategies. [] Understanding these interactions can aid in developing formulations with enhanced solubility, stability, and bioavailability of this compound, ultimately impacting its therapeutic potential.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2R)-2-amino-5-[(4-methyl-2-oxochromen-7-yl)amino]-5-oxopentanoic acid](/img/structure/B555612.png)